4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with 4-(propan-2-yl)aniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide shares structural similarities with other thiadiazole derivatives such as:
- 4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- 4-(4-methoxyphenyl)-N-[4-(methyl)phenyl]-1,2,3-thiadiazole-5-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and isopropyl groups enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12(2)13-4-8-15(9-5-13)20-19(23)18-17(21-22-25-18)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,23) |
InChI Key |
HGEBDPMHEVCRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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